N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Description

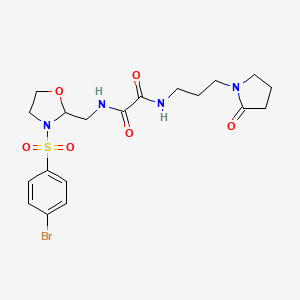

N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic small molecule featuring a hybrid scaffold combining oxazolidinone, sulfonyl, oxalamide, and pyrrolidinone moieties. Structural determination via X-ray crystallography (if performed) would likely employ SHELX-family software for refinement, given its prevalence in small-molecule crystallography .

Properties

IUPAC Name |

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrN4O6S/c20-14-4-6-15(7-5-14)31(28,29)24-11-12-30-17(24)13-22-19(27)18(26)21-8-2-10-23-9-1-3-16(23)25/h4-7,17H,1-3,8-13H2,(H,21,26)(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCUPKWJDHTLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a combination of oxazolidinone and oxalamide functional groups, along with a bromophenyl sulfonyl moiety. Its molecular formula is , with a molecular weight of approximately 512.4 g/mol. The presence of the sulfonamide group is notable as it is often associated with various biological activities, including anti-inflammatory and antimicrobial properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions may modulate the activity of target proteins, potentially leading to therapeutic effects such as:

- Anti-inflammatory activity : Similar compounds have shown inhibition of COX-2 enzyme activity, which is crucial in the inflammatory response .

- Analgesic properties : The compound's structure suggests potential analgesic effects, as indicated by studies on related oxazolidinone derivatives .

Antinociceptive Effects

Research has demonstrated that derivatives of oxazolidinones exhibit significant analgesic activity. For instance, in pharmacological tests like the writhing test and hot plate test, compounds containing similar structural motifs showed promising results in reducing pain responses in animal models .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Celecoxib | 0.05 | COX-2 Inhibitor |

| Oxazolidinone Derivative | 0.024 - 0.019 | COX-2 Inhibitor |

This table illustrates the comparative potency of this compound against established standards like celecoxib.

Toxicity Assessment

Acute toxicity studies conducted on related compounds have shown low toxicity profiles, with no lethal effects observed in tested doses. Histopathological examinations revealed no significant adverse effects on organ systems, indicating a favorable safety profile for potential therapeutic use .

Case Studies

- Synthesis and Characterization : A study synthesized several oxazolones containing the bromophenyl sulfonyl moiety and assessed their biological activities. The characterization included spectral techniques such as FTIR, NMR, and mass spectrometry .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds against pain-related molecular targets, providing insights into their potential effectiveness as analgesics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound’s structural complexity invites comparison with sulfonamide-containing heterocycles, oxazolidinone derivatives, and pyrrolidinone-linked molecules. Key analogues include:

Pharmacophoric Elements and Bioactivity Trends

- Oxazolidinones (e.g., Linezolid) are known for antibacterial activity via ribosomal binding .

- Pyrrolidinone Linkers: The 2-oxopyrrolidinylpropyl chain may improve blood-brain barrier penetration, as seen in nootropic agents (e.g., Piracetam). This moiety could modulate solubility or target neuraminidase-like enzymes .

Q & A

Q. What are the key synthetic strategies for synthesizing N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves three critical steps:

Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with an oxazolidinone precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-oxazolidine intermediate.

Oxazolidinone Functionalization : Introducing the methyl linker via nucleophilic substitution, often requiring anhydrous conditions and catalysts like DMAP .

Oxalamide Coupling : Reacting the intermediate with 3-(2-oxopyrrolidin-1-yl)propylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in aprotic solvents (e.g., DMF) .

Q. Critical Factors :

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may degrade sensitive groups.

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A combination of techniques is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm connectivity of the oxazolidine, sulfonyl, and pyrrolidinone moieties. Key signals include sulfonyl-linked aromatic protons (δ 7.6–8.1 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the oxazolidine and propyl linker regions .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~580) .

- IR Spectroscopy : Identify amide (1650–1700 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodology :

Systematic Substituent Variation :

- Sulfonyl Group : Replace 4-bromophenyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess impact on target binding .

- Pyrrolidinone : Modify the 2-oxo group to thioamide or spirocyclic derivatives to alter metabolic stability .

Biological Assays :

- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in relevant cell lines (e.g., HeLa, HEK293) .

Q. Example SAR Table :

| Substituent (R) | Enzyme IC₅₀ (nM) | LogP |

|---|---|---|

| 4-Br (Parent) | 25 ± 3 | 2.8 |

| 4-CF₃ | 12 ± 2 | 3.1 |

| 4-OCH₃ | 45 ± 5 | 2.5 |

Key Insight : Electron-withdrawing groups enhance potency but may reduce solubility .

Q. What methodologies are recommended to resolve contradictions in reported biological activities across different studies?

Approach :

Reproducibility Checks :

- Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability. For cytotoxicity assays, use identical cell passage numbers and serum concentrations .

Orthogonal Assays :

- Validate enzyme inhibition data with SPR (surface plasmon resonance) to confirm binding kinetics independent of fluorescence artifacts .

Meta-Analysis :

- Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in compound purity (>95% vs. <90%) .

Case Study :

A study reporting weak antibacterial activity (MIC >100 µg/mL) contradicted earlier findings (MIC = 10 µg/mL). Re-analysis revealed the latter used a clinical isolate with efflux pump inhibitors, highlighting the role of bacterial resistance mechanisms .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodology :

Molecular Docking :

- Use AutoDock Vina to predict binding poses in target proteins (e.g., cytochrome P450 for metabolic stability). Focus on sulfonyl and oxazolidine interactions .

ADMET Prediction :

- Tools like SwissADME estimate bioavailability (%F = 65–80%) and blood-brain barrier penetration (low, due to high polar surface area: ~110 Ų) .

MD Simulations :

- Perform 100-ns simulations (GROMACS) to assess conformational stability of the oxalamide linker in aqueous vs. lipid environments .

Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

Solutions :

Intermediate Stabilization :

- Protect the oxazolidine ring during coupling steps using tert-butoxycarbonyl (Boc) groups to prevent ring-opening .

Catalyst Optimization :

- Replace EDC/HOBt with cheaper, more stable coupling agents (e.g., DMTMM) for large-scale oxalamide formation .

Green Chemistry :

- Substitute DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.